27072-45-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the Chemical Abstracts Service number 27072-45-3 is known as fluorescein isothiocyanate. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. Fluorescein isothiocyanate is widely used in various scientific fields due to its ability to attach fluorescent labels to proteins and other molecules.

科学研究应用

Fluorescein isothiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe to study molecular interactions and dynamics.

Biology: It is employed in labeling proteins, nucleic acids, and other biomolecules for visualization and quantification in fluorescence microscopy and flow cytometry.

Medicine: It is used in diagnostic assays, including immunofluorescence and enzyme-linked immunosorbent assays, to detect specific antigens or antibodies.

Industry: It is utilized in the manufacturing of diagnostic kits and reagents for various biochemical assays

作用机制

Target of Action

Fluorescein 5(6)-isothiocyanate (FITC), with the CAS number 27072-45-3 , is a derivative of fluorescein and is widely used to attach a fluorescent label to proteins . The primary targets of FITC are proteins, specifically at the primary amines (lysine side chains) .

Mode of Action

FITC interacts with its targets (proteins) via the isothiocyanate group . This group reacts with the amino terminal and primary amines in proteins, effectively tagging the biomolecule with a fluorescein moiety .

Biochemical Pathways

The biochemical pathways affected by FITC are those involving the proteins it labels. The labeling of proteins with FITC allows for the study of these proteins’ locations and functions within cells and tissues . This is particularly useful in applications including fluorescence microscopy, flow cytometry, western blotting, and ELISA .

Pharmacokinetics

It’s known that fitc is soluble in acetone and dmso , which could potentially impact its bioavailability

Result of Action

The result of FITC’s action is the creation of a fluorescent label on proteins . This allows for the visualization of these proteins under specific wavelengths of light . When excited by light at specific wavelengths (around 495 nm), FITC emits a bright green light (around 519 nm) .

Action Environment

FITC is sensitive to light, humidity, and heat . It should be stored under desiccating conditions at -20°C . Its fluorescent properties can be influenced by the pH of the solution it is in . Therefore, the action, efficacy, and stability of FITC can be influenced by environmental factors such as light, temperature, humidity, and pH.

生化分析

Biochemical Properties

Fluorescein 5(6)-isothiocyanate plays a crucial role in biochemical reactions by forming covalent bonds with primary amines in proteins and other biomolecules. This interaction is facilitated by the isothiocyanate group, which reacts with amino terminal and primary amines. The resulting conjugates are highly fluorescent, allowing for the visualization and quantification of labeled biomolecules. Fluorescein 5(6)-isothiocyanate is commonly used to label antibodies, lectins, and other proteins, enabling the study of protein localization, interactions, and functions .

Cellular Effects

Fluorescein 5(6)-isothiocyanate has significant effects on various types of cells and cellular processes. By labeling proteins and other biomolecules, it allows researchers to track and visualize cellular components in real-time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by providing insights into the spatial and temporal dynamics of these processes. For example, fluorescein 5(6)-isothiocyanate-labeled antibodies can be used to study the distribution and trafficking of specific proteins within cells .

Molecular Mechanism

The molecular mechanism of fluorescein 5(6)-isothiocyanate involves its ability to form covalent bonds with primary amines in proteins and other biomolecules. This binding interaction is facilitated by the isothiocyanate group, which reacts with amino terminal and primary amines. The resulting conjugates are highly fluorescent, allowing for the visualization and quantification of labeled biomolecules. Additionally, fluorescein 5(6)-isothiocyanate can inhibit or activate enzymes by modifying their active sites, thereby affecting their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorescein 5(6)-isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but it can degrade over time when exposed to light and air. Long-term studies have shown that fluorescein 5(6)-isothiocyanate can have lasting effects on cellular function, including changes in protein localization and activity. Researchers must carefully control experimental conditions to ensure the accuracy and reproducibility of their results .

Dosage Effects in Animal Models

The effects of fluorescein 5(6)-isothiocyanate vary with different dosages in animal models. At low doses, this compound can be used to label specific proteins and track their distribution within tissues. At high doses, fluorescein 5(6)-isothiocyanate can exhibit toxic or adverse effects, including cell death and tissue damage. Researchers must carefully optimize the dosage to achieve the desired labeling without causing harm to the animals .

Metabolic Pathways

Fluorescein 5(6)-isothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying the activity of specific enzymes. For example, fluorescein 5(6)-isothiocyanate can inhibit proteolytic enzymes by binding to their active sites, thereby affecting protein degradation and turnover .

Transport and Distribution

Within cells and tissues, fluorescein 5(6)-isothiocyanate is transported and distributed through interactions with transporters and binding proteins. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and organelles, depending on the nature of the labeled biomolecule. The distribution of fluorescein 5(6)-isothiocyanate can provide valuable insights into the spatial organization of cellular processes .

Subcellular Localization

The subcellular localization of fluorescein 5(6)-isothiocyanate is influenced by targeting signals and post-translational modifications of the labeled biomolecules. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, depending on the nature of the labeled protein. The localization of fluorescein 5(6)-isothiocyanate can affect its activity and function, providing insights into the dynamics of cellular processes .

准备方法

Synthetic Routes and Reaction Conditions

Fluorescein isothiocyanate is synthesized through a multi-step process. The initial step involves the reaction of 4-nitrophthalic anhydride with resorcinol at high temperatures (195-200°C) to form a mixture of 3’-nitrofluorescein and 4’-nitrofluorescein. This mixture is then acetylated using acetic anhydride and subsequently hydrolyzed with a saturated sodium hydroxide-ethanol solution to yield 4’-nitrofluorescein. The 4’-nitrofluorescein is then dissolved in ammonia, and the nitro group is reduced to an amino group using Raney nickel and hydrazine at room temperature. The final step involves the acylation of the amino group to form fluorescein isothiocyanate .

Industrial Production Methods

Industrial production of fluorescein isothiocyanate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically produced in powder form and stored at temperatures between 2-8°C to maintain its stability .

化学反应分析

Types of Reactions

Fluorescein isothiocyanate primarily undergoes substitution reactions. The isothiocyanate group reacts with amino groups in proteins and other molecules, forming stable thiourea bonds. This reaction is commonly used for labeling proteins, antibodies, and other biomolecules.

Common Reagents and Conditions

The reaction of fluorescein isothiocyanate with amino groups typically occurs under mild conditions, often at room temperature. Common reagents include buffers such as phosphate-buffered saline to maintain the pH and prevent denaturation of proteins.

Major Products Formed

The major products formed from the reaction of fluorescein isothiocyanate with amino groups are fluorescently labeled proteins or other biomolecules. These labeled compounds are used in various analytical techniques, including fluorescence microscopy, flow cytometry, and immunoassays .

相似化合物的比较

Similar Compounds

Rhodamine B isothiocyanate: Another fluorescent dye used for labeling proteins and other biomolecules.

Texas Red isothiocyanate: A red fluorescent dye used for similar applications as fluorescein isothiocyanate.

Alexa Fluor dyes: A series of fluorescent dyes with various excitation and emission wavelengths used for labeling and detection in biological research.

Uniqueness

Fluorescein isothiocyanate is unique due to its intense green fluorescence and high quantum yield. It is one of the most widely used fluorescent dyes due to its stability, ease of conjugation to biomolecules, and compatibility with various fluorescence-based techniques. Its ability to form stable thiourea bonds with amino groups makes it a versatile tool in scientific research .

属性

CAS 编号 |

27072-45-3 |

|---|---|

分子式 |

C21H11NO5S |

分子量 |

778.76 |

纯度 |

97%min |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

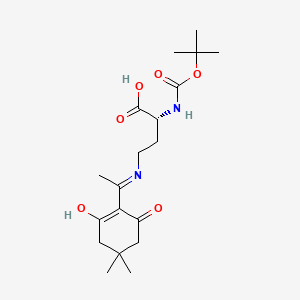

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)